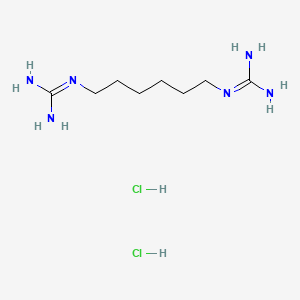
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is a compound of significant interest in the biomedical and chemical research fields. It is known for its role as a synthetic precursor in targeting diseases such as cancer, inflammation, and hepatic disorders. The compound has a molecular formula of C15H22O10 and a molecular weight of 362.33 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester typically involves the acetylation of beta-D-glucuronide methyl ester. One common method includes dissolving 1,2,3,4-tetra-O-acetyl-D-glucuronide methyl ester in a suitable solvent like chloroform or methanol, followed by the addition of ethylating agents under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale acetylation reactions using automated reactors to ensure consistency and purity. The reaction conditions are optimized to maintain a stable temperature and pH, ensuring high yield and minimal by-products .
化学反応の分析
Types of Reactions
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester undergoes several types of chemical reactions, including:
Hydrolysis: In acidic or basic conditions, it can hydrolyze to form beta-D-glucuronide and acetic acid.
Oxidation: It can be oxidized to form glucuronic acid derivatives.
Substitution: Under nucleophilic conditions, it can undergo substitution reactions to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: Beta-D-glucuronide and acetic acid.
Oxidation: Glucuronic acid derivatives.
Substitution: Various glucuronide derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is extensively used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosides.
Biology: Plays a role in studying glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a prodrug for targeting specific tissues.
Industry: Utilized in the production of biodegradable materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The compound exerts its effects primarily through its role as a glycoside. It interacts with specific enzymes and receptors in the body, facilitating the delivery of active pharmaceutical ingredients to targeted tissues. The acetyl groups enhance its stability and solubility, allowing for efficient transport and release of the active compound.
類似化合物との比較
Similar Compounds
- Methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronic acid methyl ester
- Acetobromo-alpha-D-glucuronic acid methyl ester
Uniqueness
Ethyl 2,3,4-tri-O-acetyl-beta-D-glucuronide methyl ester is unique due to its ethyl ester group, which enhances its lipophilicity and bioavailability compared to similar compounds. This makes it particularly useful in drug delivery applications where enhanced absorption and targeted delivery are crucial.
特性
分子式 |
C15H22O10 |
|---|---|
分子量 |
362.33 g/mol |
IUPAC名 |
methyl 3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |
InChI |
InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3 |
InChIキー |
CWYBDXQVVNLNJG-UHFFFAOYSA-N |
正規SMILES |
CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


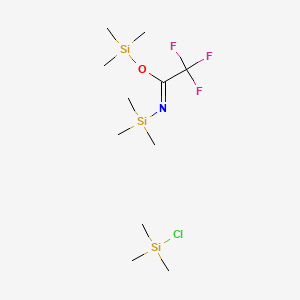
![1-[(Tert-butoxy)carbonyl]-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid](/img/structure/B12319188.png)
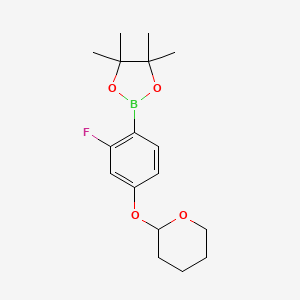
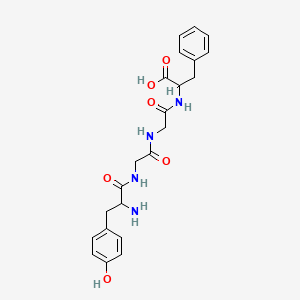
![methyl 4,5',8',10-tetrahydroxy-7'-methoxy-4',9,9'-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B12319205.png)
![methyl (7E)-9-acetyloxy-10-(3-chloro-2-hydroxy-2-methylbutanoyl)oxy-4-methyl-12-methylidene-13-oxo-3,14-dioxatricyclo[9.3.0.02,4]tetradec-7-ene-8-carboxylate](/img/structure/B12319215.png)
![(1Z)-2-(3,5-dihydroxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-1-[(4-hydroxy-3-methoxyphenyl)methylidene]-2,3-dihydroindene-4,6-diol](/img/structure/B12319222.png)
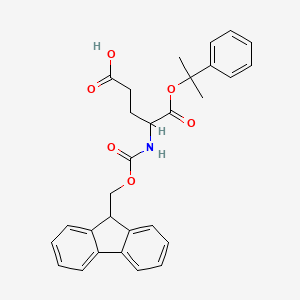
![3-hydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-3H-benzo[g][2]benzofuran-1-one](/img/structure/B12319227.png)
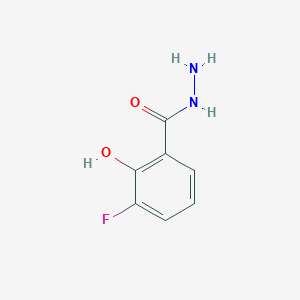
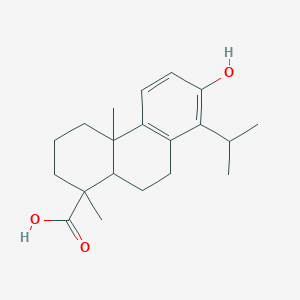
![2-[3-(Hydroxymethyl)phenyl]propan-2-ol](/img/structure/B12319248.png)
![4-amino-N-[1-[5-[4-(dimethylamino)-2,3,5-trihydroxycyclohexyl]oxy-4-hydroxy-6-methyloxan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12319251.png)
